molecular formula C9H8BrF3O B2629112 1-[4-Bromo-2-(trifluoromethyl)phenyl]ethan-1-ol CAS No. 1247802-59-0

1-[4-Bromo-2-(trifluoromethyl)phenyl]ethan-1-ol

Cat. No.: B2629112
CAS No.: 1247802-59-0
M. Wt: 269.061
InChI Key: QQQXLJXORGOBRT-UHFFFAOYSA-N
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Description

1-[4-Bromo-2-(trifluoromethyl)phenyl]ethan-1-ol is an organic compound characterized by the presence of a bromine atom, a trifluoromethyl group, and a hydroxyl group attached to a phenyl ring

Scientific Research Applications

1-[4-Bromo-2-(trifluoromethyl)phenyl]ethan-1-ol finds applications in various scientific research fields:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its pharmacological properties and potential therapeutic applications.

    Industry: Utilized in the production of specialty chemicals and materials.

Safety and Hazards

When handling “1-[4-Bromo-2-(trifluoromethyl)phenyl]ethanol”, it is recommended to wear personal protective equipment/face protection. Avoid contact with skin, eyes, or clothing. Avoid ingestion and inhalation . If swallowed, seek immediate medical assistance .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-[4-Bromo-2-(trifluoromethyl)phenyl]ethan-1-ol typically involves the bromination of 1-(4-trifluoromethylphenyl)ethanone followed by reduction. The bromination is carried out using bromine in acetic acid under reflux conditions. The resulting bromo compound is then reduced using a suitable reducing agent such as sodium borohydride to yield the desired alcohol.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in maintaining consistency and efficiency in production.

Chemical Reactions Analysis

Types of Reactions: 1-[4-Bromo-2-(trifluoromethyl)phenyl]ethan-1-ol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone.

    Reduction: The compound can be reduced to remove the bromine atom.

    Substitution: The bromine atom can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophiles like ammonia or thiols in the presence of a base.

Major Products:

    Oxidation: 1-[4-Bromo-2-(trifluoromethyl)phenyl]ethanone.

    Reduction: 1-[4-(Trifluoromethyl)phenyl]ethan-1-ol.

    Substitution: 1-[4-(Amino or thiol)-2-(trifluoromethyl)phenyl]ethan-1-ol.

Mechanism of Action

The mechanism of action of 1-[4-Bromo-2-(trifluoromethyl)phenyl]ethan-1-ol involves its interaction with specific molecular targets. The bromine and trifluoromethyl groups enhance its reactivity, allowing it to participate in various biochemical pathways. The hydroxyl group facilitates its binding to enzymes and receptors, modulating their activity and leading to desired biological effects.

Comparison with Similar Compounds

  • 1-[4-Bromo-2-(trifluoromethyl)phenyl]ethanone
  • 1-[4-(Trifluoromethyl)phenyl]ethan-1-ol
  • 1-[4-(Amino or thiol)-2-(trifluoromethyl)phenyl]ethan-1-ol

Uniqueness: 1-[4-Bromo-2-(trifluoromethyl)phenyl]ethan-1-ol is unique due to the presence of both bromine and trifluoromethyl groups, which impart distinct chemical and physical properties. These groups enhance its reactivity and stability, making it a valuable compound in various applications.

Properties

IUPAC Name

1-[4-bromo-2-(trifluoromethyl)phenyl]ethanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8BrF3O/c1-5(14)7-3-2-6(10)4-8(7)9(11,12)13/h2-5,14H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QQQXLJXORGOBRT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=C(C=C(C=C1)Br)C(F)(F)F)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8BrF3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.06 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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